molecular formula C25H18O4 B14955329 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one

2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one

Cat. No.: B14955329
M. Wt: 382.4 g/mol
InChI Key: LZNRPCZCGZQZHD-CFRMEGHHSA-N
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Description

2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a chromene-derived methylene group at position 2 and a phenylmethoxy group at position 4.

The synthesis of such derivatives typically involves condensation reactions, where substituted benzofuran precursors react with aldehydes or ketones to form methylidene linkages. For example, analogous compounds like 6-(benzyloxy)-2-[(substituted phenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one are synthesized by reacting benzofuran intermediates with substituted benzaldehydes under controlled conditions .

Properties

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-phenylmethoxy-1-benzofuran-3-one

InChI

InChI=1S/C25H18O4/c26-25-21-11-10-20(27-15-17-6-2-1-3-7-17)14-23(21)29-24(25)13-18-12-19-8-4-5-9-22(19)28-16-18/h1-14H,15-16H2/b24-13-

InChI Key

LZNRPCZCGZQZHD-CFRMEGHHSA-N

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the chromene and benzofuran rings. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that regulate various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one can be contextualized against related benzofuran derivatives. Key comparisons include substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
This compound Chromen-3-ylmethylene (C2), phenylmethoxy (C6) C23H16O4 Not reported Enhanced lipophilicity; potential for π-π interactions
3-(Furan-2-yl)-1-oxo-1H-isochromen-7-yl furan-2-carboxylate (Compound 6) Furan carboxylate (C7), furan-2-yl (C3) C18H10O6 178–180 Electron-withdrawing groups; moderate solubility in polar solvents
(2Z)-2-[(2-bromophenyl)methylene]-6-hydroxy-benzofuran-3-one 2-Bromobenzylidene (C2), hydroxyl (C6) C15H9BrO3 Not reported Bromine enhances electrophilicity; hydroxyl group increases polarity
(2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 4-Bromophenyl-2-oxoethoxy (C6), furan-2-ylmethylidene (C2) C21H13BrO6 Not reported Bromophenyl and oxoethoxy groups may influence receptor binding
4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one Phenylethoxy-oxo (C3), methyl (C4) C22H16O4 Not reported Chromenone core with ester linkage; potential for fluorescence properties

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The phenylmethoxy group in the target compound is electron-donating, which contrasts with bromine or oxoethoxy substituents in analogues like and . These differences impact reactivity and interactions with biological targets. Chromene vs.

Physicochemical Properties: Lipophilicity: The phenylmethoxy group in the target compound likely increases lipophilicity compared to hydroxyl or polar oxoethoxy groups in analogues . This property is critical for bioavailability.

Synthetic Complexity :

  • The target compound’s synthesis mirrors methods used for analogues in , where multi-step reactions (e.g., condensations, etherifications) are employed. However, introducing the chromene moiety may require specialized precursors or catalysts.

Biological Relevance: Although explicit bioactivity data for the target compound are absent in the provided evidence, structurally related benzofurans in and have been evaluated for antimicrobial or anticancer activity.

Biological Activity

The compound 2-(2H-chromen-3-ylmethylene)-6-(phenylmethoxy)benzo[b]furan-3-one is a complex organic molecule with significant biological potential. Its structure features a chromenone fused with a benzo[b]furan moiety, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antibacterial, and antifungal properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The chemical formula of This compound is C25H18O4C_{25}H_{18}O_{4} with a molecular weight of 382.4080 g/mol. The synthesis of this compound typically involves multi-step organic reactions, highlighting the complexity of its structure and the potential for varied biological applications.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of benzo[b]furan derivatives, including compounds structurally related to This compound . For instance, research has shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines. A notable study reported that a related benzo[b]furan compound demonstrated up to a ten-fold increase in antiproliferative activity compared to standard drugs like Combretastatin-A4 (CA-4) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
BNC105HepG20.5
CA-4HAAEC5
6aVarious1

Antibacterial and Antifungal Properties

The benzo[b]furan motif is recognized for its antibacterial and antifungal activities. Research indicates that compounds within this class can inhibit the growth of various pathogenic bacteria and fungi. A review highlighted the effectiveness of benzo[b]furan derivatives against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Table 2: Antibacterial and Antifungal Activities

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

The mechanisms underlying the biological activities of This compound are multifaceted. Studies suggest that these compounds may exert their effects through:

  • Inhibition of cell proliferation by interfering with cell cycle progression.
  • Induction of apoptosis via activation of intrinsic pathways.
  • Antimicrobial action through disruption of cell membrane integrity or inhibition of essential metabolic pathways .

Case Studies

  • Anticancer Efficacy in HepG2 Cells : A study evaluated the effects of a benzo[b]furan derivative on HepG2 cells, revealing significant apoptotic effects and cell cycle arrest at the G0/G1 phase. The compound also increased reactive oxygen species (ROS) levels, contributing to its cytotoxicity .
  • Broad-Spectrum Antimicrobial Activity : Another investigation assessed several benzo[b]furan derivatives against a panel of bacterial and fungal strains. The results demonstrated that specific substitutions on the benzofuran ring enhanced antimicrobial potency significantly .

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